molecular formula C19H19N3OS B1227204 2-(2,4-dimethylanilino)-N-(thiophen-2-ylmethyl)-3-pyridinecarboxamide

2-(2,4-dimethylanilino)-N-(thiophen-2-ylmethyl)-3-pyridinecarboxamide

Cat. No. B1227204
M. Wt: 337.4 g/mol
InChI Key: MNUHKAJKYNRNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylanilino)-N-(thiophen-2-ylmethyl)-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.

Scientific Research Applications

Biologically Active Derivatives

  • Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives, including compounds similar to the one , exhibit significant antibacterial and antifungal properties. These compounds' structures, notably their conformation and intramolecular interactions, are crucial for their biological activities (Vasu et al., 2003).

Chemical Synthesis and Reactions

  • Synthesis of Thieno[2,3-d]pyrimidines : The compound's reactivity under microwave irradiation in the presence of iso(and isothio)cyanates has been explored for synthesizing thieno[2,3-d]pyrimidines, indicating its utility in creating structurally complex molecules (Davoodnia et al., 2009).

Material Science Applications

  • Polymer Synthesis : The compound's derivatives have been used in the synthesis of polyamides and polyimides, demonstrating its relevance in developing new materials with specific thermal and solubility properties (Yang & Lin, 1995).

Pharmaceutical Research

  • VEGFR Inhibitor Synthesis : Derivatives of the compound have been synthesized for potential use as Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, indicating their potential application in cancer therapy (Scott et al., 2006).

Heterocyclic Chemistry

  • Generation of Structurally Diverse Libraries : The compound's derivatives have been used as starting materials in alkylation and ring closure reactions, allowing for the creation of a wide range of structurally diverse compounds, demonstrating its versatility in organic synthesis (Roman, 2013).

properties

Product Name

2-(2,4-dimethylanilino)-N-(thiophen-2-ylmethyl)-3-pyridinecarboxamide

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H19N3OS/c1-13-7-8-17(14(2)11-13)22-18-16(6-3-9-20-18)19(23)21-12-15-5-4-10-24-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

MNUHKAJKYNRNSN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)NCC3=CC=CS3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)NCC3=CC=CS3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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